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Compound of Interest

Compound Name: Fluorescent Red Mega 500

Cat. No.: B12058957

Get Quote

Executive Summary
Fluorescent Red Mega 500 (Mega 500) is a specialized fluorophore engineered for high-

contrast multicolor imaging and sensing.[1] Unlike conventional cyanine or rhodamine dyes,

Mega 500 features an ultra-large Stokes shift (~112 nm). This unique optical property allows

the dye to be excited by standard blue lasers (488 nm Argon-ion) while emitting in the red

region (612 nm), effectively decoupling the excitation source from the detection channel.

This guide analyzes the quantum yield (QY) dynamics governed by Twisted Intramolecular

Charge Transfer (TICT), providing researchers with the mechanistic grounding to optimize

signal-to-noise ratios in complex biological matrices.

Photophysical Specifications
The core value of Mega 500 lies in its ability to multiplex with green-emitting dyes (e.g., FITC,

GFP, Atto 488) using a single excitation source.
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Property Value Condition

Excitation Max (

)
500 - 505 nm Aqueous Buffer / MeOH

Emission Max (

)
612 nm Primary "Mega" Emission

Stokes Shift ~112 nm Ultra-Large (LSS)

Extinction Coefficient (

)
90,000 M⁻¹cm⁻¹ High Absorptivity

Quantum Yield (

)
Environmentally Dependent Low in polar; High in apolar

Solubility DMF, DMSO, Water (limited)
NHS-ester available for

labeling

Critical Note on Emission: While the standard commercial emission is 612 nm (Red), specific

binding events (e.g., HSA interaction) can stabilize alternative emissive states or shift the

spectrum depending on the solvent polarity and viscosity, a hallmark of TICT probes.

Mechanistic Insight: TICT & Quantum Yield
The quantum yield of Fluorescent Red Mega 500 is not a static constant; it is a dynamic

variable governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[2]

The TICT Switch
Excitation: Upon absorbing a photon (488–505 nm), the molecule enters a locally excited

(LE) state.
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Relaxation (Polar Solvent): In water or polar buffers, the diethylamino donor group rotates

relative to the acceptor core. This twisted state is often non-radiative, acting as an energy

sink and resulting in low quantum yield (<1-5%).

Stabilization (Apolar/Rigid Environment): When bound to a protein hydrophobic pocket (e.g.,

Human Serum Albumin) or in a lipid membrane, the molecular rotation is sterically hindered

or the apolar environment destabilizes the TICT state. This forces radiative decay, causing a

dramatic increase in Quantum Yield.

Pathway Diagram (Graphviz)
The following diagram illustrates the photon energy flow and the environmental "switch" that

controls fluorescence intensity.
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Figure 1: Kinetic pathway of Mega 500 fluorescence.[2] In polar buffers, the TICT pathway

dominates (quenching). In rigid/apolar binding sites, the radiative pathway dominates (bright

fluorescence).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12058957/docs?utm_src=pdf-body-img#technical-guide-fluorescent-red-mega-500-photophysics-applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC3959589/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol A: High-Contrast Immunostaining
(Multiplexing)
This workflow leverages the large Stokes shift to image Mega 500 alongside FITC/GFP using a

single 488 nm laser line, eliminating the need for a separate 561 nm laser.

Reagents:

Primary Antibody (Target specific)

Secondary Antibody conjugated to Fluorescent Red Mega 500 (e.g., Anti-Rabbit)

Co-stain: Atto 488 or FITC conjugated antibody (e.g., Anti-Mouse)

Mounting Media (Anti-fade)

Step-by-Step Workflow:

Block & Permeabilize: Treat fixed cells with 5% BSA/0.1% Triton X-100 for 30 mins to reduce

non-specific binding.

Primary Incubation: Incubate with Mouse Anti-Target A and Rabbit Anti-Target B overnight at

4°C.

Wash: 3x washes with PBS-T (5 mins each).

Secondary Labeling (Critical Step):

Prepare a mix of Mega 500 Anti-Rabbit (1:500) and Atto 488 Anti-Mouse (1:500) in

blocking buffer.

Note: Mega 500 is hydrophobic; ensure stock is dissolved in DMF before adding to

aqueous buffer to prevent precipitation.

Incubate for 1 hour at Room Temperature in the dark.
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Imaging Configuration:

Excitation: 488 nm (Argon Laser) for both dyes.

Detection Channel 1 (Green): 500–540 nm bandpass (detects Atto 488).

Detection Channel 2 (Red): 590–650 nm bandpass (detects Mega 500).

Result: Perfect separation of two targets with zero cross-talk due to the >100 nm emission

gap.

Protocol B: HSA Binding Assay (Sensing Application)
Based on the TICT mechanism, Mega 500 acts as a "turn-on" sensor for albumin binding.

Preparation: Dilute Mega 500 stock (in DMSO) to 500 nM in PBS.

Observation: Solution should be faintly fluorescent.

Titration: Add Human Serum Albumin (HSA) (0 to 1.0 mg/mL).[3]

Readout: Measure Fluorescence (Ex 488 nm / Em 612 nm).

Validation: Signal should increase linearly with HSA concentration as the dye binds to the

hydrophobic drug-binding pockets (Sudlow Site I/II), restricting the TICT state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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